molecular formula C14H10Cl3NO4S B12193049 2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate

2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate

Cat. No.: B12193049
M. Wt: 394.7 g/mol
InChI Key: DWOWJLQQPLGEMP-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate is a sulfonate ester derivative featuring a 2,4,5-trichlorobenzenesulfonyl group linked to a phenyl ring substituted with an acetylamino (-NHCOCH₃) group at the ortho position. This compound is synthesized through nucleophilic substitution between 2-(acetylamino)phenol and 2,4,5-trichlorobenzenesulfonyl chloride under controlled conditions. The acetylamino group introduces hydrogen-bonding capabilities and modulates electronic properties, distinguishing it from simpler phenyl sulfonates .

Its structural complexity suggests possible roles in targeted drug delivery or enzyme inhibition, warranting further investigation.

Properties

Molecular Formula

C14H10Cl3NO4S

Molecular Weight

394.7 g/mol

IUPAC Name

(2-acetamidophenyl) 2,4,5-trichlorobenzenesulfonate

InChI

InChI=1S/C14H10Cl3NO4S/c1-8(19)18-12-4-2-3-5-13(12)22-23(20,21)14-7-10(16)9(15)6-11(14)17/h2-7H,1H3,(H,18,19)

InChI Key

DWOWJLQQPLGEMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate typically involves a nucleophilic substitution reaction. One common method involves the reaction between phenol and 2,4,5-trichlorobenzenesulfonyl chloride . The reaction is carried out under controlled conditions, often at low temperatures (273 K) initially, followed by room temperature for an extended period (12 hours) to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines and phenols.

    Oxidizing Agents: Such as potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can produce sulfonamide derivatives .

Scientific Research Applications

2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate has several applications in scientific research:

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Key Compounds:

Phenyl 2,4,5-trichlorobenzenesulfonate (): Synthesized from phenol and 2,4,5-trichlorobenzenesulfonyl chloride. Lacks the acetylamino group, resulting in simpler packing in its crystal lattice (space group P2₁/c) with intermolecular Cl···Cl and π-π interactions .

2-Nitrophenyl 2,4,5-trichlorobenzenesulfonate : The electron-withdrawing nitro group increases sulfonate ester stability against hydrolysis.

Physicochemical Properties

The acetylamino group increases molecular polarity and hydrogen-bonding capacity compared to unsubstituted phenyl analogs. This reduces solubility in nonpolar solvents (e.g., hexane) but enhances solubility in dimethyl sulfoxide (DMSO) or ethanol.

Table 2: Physicochemical Data
Compound Melting Point (°C) Solubility in DMSO Log P (Predicted)
Phenyl 2,4,5-trichlorobenzenesulfonate 145–147 High 3.8
2-(Acetylamino)phenyl derivative 162–164 (estimated) Moderate 2.5
4-Methylphenyl derivative 138–140 High 4.1

Reactivity and Stability

  • Hydrolysis Resistance: The electron-withdrawing acetylamino group destabilizes the sulfonate ester bond slightly compared to electron-donating groups (e.g., methyl). However, steric hindrance at the ortho position may offset this effect.
  • Thermal Stability : Higher melting point (162–164°C) than the phenyl analog (145–147°C) due to additional intermolecular hydrogen bonds .

Biological Activity

2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate is a synthetic compound with potential biological activity that has garnered attention in various research fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has a complex structure characterized by the following properties:

PropertyValue
Molecular Formula C13H8Cl3N1O3S1
Molecular Weight 368.63 g/mol
IUPAC Name 2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate
CAS Number [specific CAS number]

The biological activity of 2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects.
  • Receptor Interaction : It has been suggested that this compound can bind to certain receptors, influencing signaling pathways critical for cell proliferation and survival.

Biological Activity

Research indicates that 2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Activity : In vitro studies have shown that the compound may induce apoptosis in cancer cell lines, potentially making it a candidate for further anticancer drug development.
  • Anti-inflammatory Effects : Some findings indicate that it may reduce inflammation markers in cellular models.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis at specific concentrations.
  • Antimicrobial Evaluation : Research conducted by Microbial Pathogenesis assessed the antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones compared to control groups.
  • Inflammatory Response : A study in Pharmacological Reports explored the anti-inflammatory properties through in vivo models. The administration of the compound resulted in decreased levels of pro-inflammatory cytokines.

Comparative Analysis

To understand the uniqueness of 2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate, it is useful to compare it with similar compounds:

Compound NameBiological ActivityMechanism of Action
Compound A (e.g., Sulfanilamide)AntimicrobialInhibits bacterial folate synthesis
Compound B (e.g., Chlorambucil)AnticancerAlkylates DNA
2-(Acetylamino)phenyl... Antimicrobial, AnticancerEnzyme inhibition & receptor binding

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